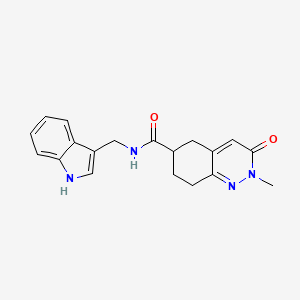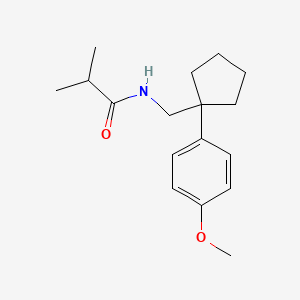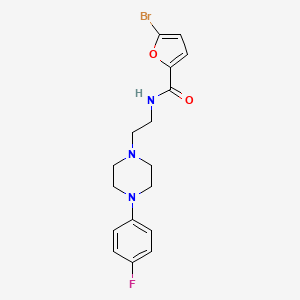![molecular formula C8H11BrN2 B2738332 [(5-Bromopyridin-2-yl)methyl]dimethylamine CAS No. 908271-69-2](/img/structure/B2738332.png)
[(5-Bromopyridin-2-yl)methyl]dimethylamine
Overview
Description
“[(5-Bromopyridin-2-yl)methyl]dimethylamine” is a chemical compound with the molecular formula C8H11BrN2. It has a molecular weight of 215.09 . This compound is used in research and development .
Molecular Structure Analysis
The molecular structure of “[(5-Bromopyridin-2-yl)methyl]dimethylamine” consists of a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), with a bromine atom attached to the 5th carbon atom and a dimethylamine group attached to the 2nd carbon atom .Physical And Chemical Properties Analysis
“[(5-Bromopyridin-2-yl)methyl]dimethylamine” has a density of 1.4±0.1 g/cm3 and a boiling point of 223.3±25.0 °C at 760 mmHg . Other physical and chemical properties like its melting point and flash point are not specified in the search results .Scientific Research Applications
Synthesis of Novel Pyridine Derivatives
The compound can be used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . This process involves the reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids to produce a series of novel pyridine derivatives .
Quantum Mechanical Investigations
The synthesized pyridine derivatives can be used for quantum mechanical investigations . Density functional theory (DFT) studies can be carried out for these derivatives, which can help describe possible reaction pathways .
3. Potential Chiral Dopants for Liquid Crystals The pyridine derivatives can potentially be used as chiral dopants for liquid crystals . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential, and dipole measurements can provide insights into their suitability for this application .
Biological Activities
The pyridine derivatives have shown some biological activities . For instance, they have demonstrated anti-thrombolytic and biofilm inhibition activities .
Research and Development in Chemistry
The compound is commercially available and can be used in various research and development activities in the field of chemistry .
Production of Other Chemical Compounds
The compound can be used as a starting material or intermediate in the synthesis of other chemical compounds .
properties
IUPAC Name |
1-(5-bromopyridin-2-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c1-11(2)6-8-4-3-7(9)5-10-8/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRJHRRQFVHPLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[butyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2738249.png)
![4-Ethoxy-3-fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2738250.png)

![(4Z)-4-[(4-carbamoylphenyl)imino]-N-(4-methylphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2738255.png)


![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2738262.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-mesityloxalamide](/img/structure/B2738264.png)



![1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2738269.png)
![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2738271.png)
![N-[(4-fluorophenyl)methyl]-9H-fluorene-9-carboxamide](/img/structure/B2738272.png)